molecular formula C14H6Na2O8S2 B160316 Anthraquinone-1,5-disulfonic Acid Disodium Salt CAS No. 853-35-0

Anthraquinone-1,5-disulfonic Acid Disodium Salt

Cat. No.: B160316
CAS No.: 853-35-0
M. Wt: 412.3 g/mol
InChI Key: OFASSSMJNCWWTP-UHFFFAOYSA-L
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Description

Anthraquinone-1,5-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C14H6Na2O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups and two sodium ions. This compound is known for its applications in various fields, including dye manufacturing, photochemistry, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Anthraquinone-1,5-disulfonic Acid Disodium Salt typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with sulfur trioxide or oleum, leading to the formation of anthraquinone-1,5-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous extraction with water to separate it from insoluble impurities. The product is then recrystallized from hot water and dried under vacuum to obtain a pure form .

Chemical Reactions Analysis

Types of Reactions

Anthraquinone-1,5-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye manufacturing and organic synthesis .

Scientific Research Applications

Anthraquinone-1,5-disulfonic Acid Disodium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Anthraquinone-1,5-disulfonic Acid Disodium Salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property makes it useful in photochemical applications and as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthraquinone-2,6-disulfonic acid disodium salt
  • Anthraquinone-1,8-disulfonic acid disodium salt
  • Anthraquinone-2-sulfonic acid sodium salt

Uniqueness

Anthraquinone-1,5-disulfonic Acid Disodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific redox characteristics and solubility profiles .

Properties

IUPAC Name

disodium;9,10-dioxoanthracene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASSSMJNCWWTP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061214
Record name 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2)
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Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow to yellow-green crystalline powder; [TCI America MSDS]
Record name Sodium anthraquinone-1,5-disulfonate
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CAS No.

853-35-0
Record name Sodium anthraquinone-1,5-disulfonate
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Record name 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2)
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Record name 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2)
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Record name Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate
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Q & A

Q1: What is the function of disodium anthraquinone-1,5-disulfonate (Na2AQS) in the described experimental setup?

A: In this study, Na2AQS acts as the terminal electron acceptor within a liquid membrane system designed to mimic biological electron transport. [] Essentially, it receives electrons at the end of a chain of reactions.

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